CRF1 Receptor Binding Affinity: 5-Ethyl vs. 5-Methyl and 5-Propyl Derivatives
The 5-ethyl derivative displays a Ki of 1.0 nM at the human CRF1 receptor, representing a 21-fold improvement over the 5-methyl analog (Ki = 21 nM) and a 5-fold improvement over the 5-propyl analog (Ki = 5.0 nM) [1]. All three compounds share the identical pyrazole-3-carboxylic acid substituent, isolating the contribution of the C5 alkyl group to binding affinity.
| Evidence Dimension | CRF1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.0 nM |
| Comparator Or Baseline | 5-methyl analog Ki = 21 nM; 5-propyl analog Ki = 5.0 nM |
| Quantified Difference | 21-fold and 5-fold lower Ki, respectively, favoring the 5-ethyl compound |
| Conditions | Competition binding assay using [125I]-Tyr0-ovine CRF and membranes from CHO cells expressing recombinant human CRF1 receptors |
Why This Matters
Subnanomolar binding is essential for achieving high receptor occupancy at low systemic exposures; procurement should prioritize the 5-ethyl congener over methyl or propyl variants to avoid >20-fold potency loss.
- [1] Gilligan, P. J. et al. J. Med. Chem. 2000, 43, 2902–2914. View Source
